8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL
Description
8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL is a branched ether-alcohol compound with a complex structure featuring multiple methyl and methoxy substituents. The molecule includes a geranyl-derived (3,7-dimethyl-6-octenyl) ether group and a tertiary alcohol moiety.
Properties
CAS No. |
94291-86-8 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
8-(3,7-dimethyloct-6-enoxy)-8-methoxy-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C21H42O3/c1-17(2)10-8-11-18(3)13-15-24-20(23-7)16-19(4)12-9-14-21(5,6)22/h10,18-20,22H,8-9,11-16H2,1-7H3 |
InChI Key |
GKWDNHWDEWUFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(CC(C)CCCC(C)(C)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL typically involves multi-step organic reactions. One common approach is the etherification of 3,7-dimethyl-6-octen-1-ol with a suitable methoxy compound under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.
Scientific Research Applications
8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs can be inferred from related entries:
Citronellyl Tiglate (CAS 24717-85-9)
- Structure: A terpene ester with a 3,7-dimethyl-6-octenyl (citronellyl) group esterified to 2-methyl-2-butenoic acid (tiglic acid).
- Key Differences :
- Functional Groups : Citronellyl tiglate is an ester, whereas the target compound is an ether-alcohol with a methoxy group and tertiary alcohol.
- Reactivity : Esters like citronellyl tiglate undergo hydrolysis, while ethers (as in the target compound) are generally more stable under acidic/basic conditions .
- Applications : Citronellyl tiglate is used in fragrances and flavorings due to its fruity odor, while the target compound’s applications are unspecified in the evidence .
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione (CAS 84215-38-3)
- Structure : A tin-containing macrocyclic compound with dioxa-dithia rings.
- Key Differences :
Limitations of Available Evidence
- Structural Analogues : Only indirect inferences can be made using compounds like citronellyl tiglate, which shares a 3,7-dimethyl-6-octenyl group but differs in core functionality .
Biological Activity
8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL, also known by its CAS number 94291-86-8, is a compound with significant biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and antioxidative effects, supported by relevant data and case studies.
- Molecular Formula : C21H42O3
- Molecular Weight : 342.56 g/mol
- EINECS Number : 304-913-8
Antimicrobial Activity
Research indicates that 8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL exhibits notable antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) for this bacterium was found to be 1,000 μg/mL .
Antitumoral Activity
The compound has demonstrated potential antitumoral activity through various assays. In particular, the MTT assay has been employed to assess its growth inhibitory effects on tumor cell lines. Results suggest that the compound can inhibit cell proliferation significantly, indicating its potential as an antitumor agent .
| Activity Type | Test Method | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC Test | Effective against S. epidermidis (MIC = 1,000 μg/mL) | |
| Antitumoral | MTT Assay | Growth inhibition in tumor cell lines |
Antioxidative Activity
The antioxidative properties of this compound have been investigated in various studies. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is linked to its structural components that allow it to interact with reactive oxygen species (ROS) .
Case Studies
-
Study on Antimicrobial Effects :
A study published in the Bulletin of the Korean Chemical Society examined the antimicrobial effects of several compounds derived from natural sources. Among these, 8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL exhibited considerable activity against microbial strains, supporting its use in pharmaceutical applications . -
Antitumor Efficacy :
Another study focused on the antitumor efficacy of this compound against various cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors such as Bcl-2 proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
